molecular formula C26H35N5O B5007177 3-[(4-isopropyl-1-piperazinyl)methyl]-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide

3-[(4-isopropyl-1-piperazinyl)methyl]-N,8-dimethyl-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B5007177
M. Wt: 433.6 g/mol
InChI Key: NCFWPBNCKQVZQM-UHFFFAOYSA-N
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Description

This compound belongs to the class of imidazo[1,2-a]pyridines, which are important fused bicyclic 5,6 heterocycles . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridines exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

Imidazopyridine is a fused bicyclic heterocycle that contains three carbon atoms, two nitrogen atoms, and four hydrogen atoms . It is also known as 1,3-diazole .

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, some imidazo[1,2-a]pyridines have shown significant activity against MDR-TB and XDR-TB .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. Some imidazo[1,2-a]pyridines have shown non-toxicity against tested cell lines .

Future Directions

The future directions in the research of imidazo[1,2-a]pyridines could involve the development of new drugs, especially for the treatment of tuberculosis . The World Health Organization has taken the initiative to develop new TB drugs .

Properties

IUPAC Name

N,8-dimethyl-N-(2-phenylethyl)-3-[(4-propan-2-ylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O/c1-20(2)30-17-15-29(16-18-30)19-23-24(27-25-21(3)9-8-13-31(23)25)26(32)28(4)14-12-22-10-6-5-7-11-22/h5-11,13,20H,12,14-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWPBNCKQVZQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2CN3CCN(CC3)C(C)C)C(=O)N(C)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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